2-Norbornanamine, N,2-dimethyl- 2-Norbornanamine, N,2-dimethyl- 2-Norbornanamine, N,2-dimethyl- is a Drug / Therapeutic Agent.
Brand Name: Vulcanchem
CAS No.: 63907-01-7
VCID: VC0515962
InChI: InChI=1S/C9H17N/c1-9(10-2)6-7-3-4-8(9)5-7/h7-8,10H,3-6H2,1-2H3
SMILES: CC1(CC2CCC1C2)NC
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

2-Norbornanamine, N,2-dimethyl-

CAS No.: 63907-01-7

Cat. No.: VC0515962

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Norbornanamine, N,2-dimethyl- - 63907-01-7

Specification

CAS No. 63907-01-7
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name N,2-dimethylbicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C9H17N/c1-9(10-2)6-7-3-4-8(9)5-7/h7-8,10H,3-6H2,1-2H3
Standard InChI Key FYOSQQMCCODNJV-UHFFFAOYSA-N
SMILES CC1(CC2CCC1C2)NC
Canonical SMILES CC1(CC2CCC1C2)NC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Norbornanamine, N,2-dimethyl- features a bicyclo[2.2.1]heptane (norbornane) skeleton, where the bridgehead carbon (C2) and the amine nitrogen are each substituted with a methyl group. The SMILES notation (N(C)C1(C)CC2CCC1C2) delineates this structure, emphasizing the spatial arrangement of substituents . The norbornane system imposes significant steric constraints, which influence reactivity and intermolecular interactions.

Table 1: Key Identifiers of 2-Norbornanamine, N,2-dimethyl-

PropertyValue
CAS Number63907-01-7
Molecular FormulaC₉H₁₇N
Molecular Weight139.24 g/mol
IUPAC NameN,2-dimethylbicyclo[2.2.1]heptan-2-amine
SMILESN(C)C1(C)CC2CCC1C2
Storage Temperature-20°C
Shelf Life3 years

Synthesis and Manufacturing

Synthetic Routes

  • Reductive Amination: Reaction of 2-norbornanone with dimethylamine under reducing conditions (e.g., NaBH₃CN) .

  • Alkylation: Quaternization of 2-norbornanamine with methyl iodide, followed by dealkylation .

Challenges include controlling regioselectivity and minimizing side reactions from the strained bicyclic system. Techniques such as low-temperature catalysis or protective group strategies may enhance yield .

Industrial Production

TargetMol Chemicals lists this compound as a research-grade material with a delivery time of nine days, indicating batch synthesis on demand . Scaling production would require optimizing solvent systems (e.g., 1,2-dimethoxyethane) and purification methods, such as recrystallization from pentane or diethyl ether .

Physicochemical Properties

Solubility and Reactivity

While solubility data are unavailable, structural analogs suggest limited water solubility (<1 mg/mL) and compatibility with polar aprotic solvents (e.g., DMSO, DMF). The tertiary amine group can act as a weak base (pKa ≈ 10–11), participating in acid-base reactions or forming salts with mineral acids .

Applications in Pharmaceutical Research

HazardPrecaution
Skin AbsorptionUse nitrile gloves and lab coats
Incompatible ReagentsAvoid strong acids, oxidizers
Storage-20°C under nitrogen atmosphere

Disposal Considerations

Incinerate in a certified hazardous waste facility to prevent environmental release .

Recent Research and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Synthetic Optimization: High-yield routes and enantioselective methods need development.

Emerging Opportunities

  • Catalysis: Leveraging the norbornane scaffold to design organocatalysts for cycloaddition reactions .

  • Drug Delivery: Functionalizing the amine group for targeted therapeutic delivery systems .

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